3-Bromo-4,5-dimethoxybenzylamine
Description
Structure
3D Structure
Properties
CAS No. |
887583-02-0 |
|---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5,11H2,1-2H3 |
InChI Key |
IWPOENYBAHVPRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)OC |
Origin of Product |
United States |
Reactivity and Derivatization of 3 Bromo 4,5 Dimethoxybenzylamine
Reactions at the Amine Functionality
The primary amine group in 3-Bromo-4,5-dimethoxybenzylamine is a key site for a variety of nucleophilic reactions, enabling the construction of more complex molecular architectures.
N-Alkylation and N-Acylation Reactions
The primary amine of this compound readily undergoes N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the compound's structure and properties.
N-acylation is a common transformation. For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, proceeds smoothly to yield the corresponding N-acyl derivative. This reaction is crucial for introducing a variety of functional groups onto the nitrogen atom.
Similarly, N-alkylation can be achieved using alkylating agents. The reaction conditions can be controlled to favor mono- or di-alkylation. Reductive amination, an alternative to direct alkylation, involves the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to produce N-alkylated amines.
Imine and Schiff Base Formation
The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. jcsp.org.pk This condensation reaction typically occurs under reflux conditions, often with acid or base catalysis, and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. jcsp.org.pknih.gov Aromatic aldehydes with effective conjugation systems tend to form more stable Schiff bases. researchgate.net
The formation of these C=N double bonds is a versatile method for creating new carbon-nitrogen frameworks, and the resulting Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and can act as ligands for metal complexes. nih.govcore.ac.uk For example, the condensation of a primary amine with a substituted salicylaldehyde (B1680747) is a widely used method for preparing Schiff base ligands. nih.gov
Table 1: Examples of Schiff Base Formation Conditions This table is illustrative and based on analogous reactions.
| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Primary Aromatic Amine | Aromatic Aldehyde | Ethanol (B145695) | Reflux, 1-5 hours | Aromatic Schiff Base |
| Primary Benzylamine (B48309) | Ketone | Toluene | Dean-Stark, cat. acid | Iminium Intermediate |
| 2-Aminofluorene | PPh2Cl | Et3N | - | Bis(diphenylphosphino)amine |
Protecting Group Strategies and Deprotection Methodologies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine functionality. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, including exposure to most nucleophiles and bases. nih.govorganic-chemistry.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org
Deprotection of the N-Boc group is most commonly achieved under acidic conditions. nih.gov A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or the use of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) effectively cleaves the carbamate (B1207046) to regenerate the primary amine. nih.gov Alternative, milder methods have also been developed, including the use of oxalyl chloride in methanol (B129727) at room temperature, which can deprotect a variety of N-Boc protected amines in high yields. nih.gov Thermal deprotection in the absence of an acid catalyst, particularly in a continuous flow setup, offers another strategy, where selective removal can sometimes be achieved by controlling the temperature. nih.gov
Table 2: Common N-Boc Protection and Deprotection Conditions
| Transformation | Reagents | Solvent | Conditions | Key Features |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, NaOH) | Dichloromethane, THF, or aqueous/organic mixture | Room Temperature | High chemoselectivity for amines. organic-chemistry.org |
| Deprotection (Acidic) | Trifluoroacetic Acid (TFA) or HCl | Dichloromethane or Dioxane/Ethyl Acetate | Room Temperature | Standard, reliable method. nih.govnih.gov |
| Deprotection (Mild) | Oxalyl Chloride | Methanol | Room Temperature, 1-4 hours | Mild conditions, high yields for aromatic amines. nih.gov |
| Deprotection (Thermal) | Heat | Methanol or Trifluoroethanol | 150-250 °C (Flow Reactor) | Acid-free, potential for selective deprotection. nih.gov |
Transformations Involving the Aryl Bromine
The bromine atom attached to the aromatic ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The aryl bromide moiety of this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecules from simple precursors.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. harvard.edunih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov For substrates like bromoanilines, effective catalyst systems, such as those using palladium acetate with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos), have been developed. nih.gov The choice of base, often potassium phosphate (B84403) or potassium carbonate, is also crucial for the reaction's success. nih.gov
Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a key method for synthesizing substituted olefins and typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org A variety of palladium sources, ligands, and bases can be employed, and the reaction conditions can be tuned for different substrates, including electron-rich aryl bromides. rsc.orgresearchgate.net
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org The classic Sonogashira coupling employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org However, numerous copper-free protocols have been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov The reaction is highly versatile for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science. beilstein-journals.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method has become a cornerstone for the synthesis of arylamines, largely replacing harsher, classical methods. wikipedia.org The reaction's success is highly dependent on the choice of the phosphine ligand, with different generations of bulky, electron-rich ligands developed to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.orglibretexts.orgnih.gov
Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides This table provides a general summary of conditions for the specified reactions.
| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, Phosphine Ligand (e.g., SPhos) | K₃PO₄, K₂CO₃ | Biaryl |
| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand (e.g., P(o-tol)₃) | Et₃N, NaOAc | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (optional) | Et₃N, Piperidine | Arylalkyne |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, Phosphine Ligand (e.g., BINAP, XPhos) | NaOtBu, Cs₂CO₃ | Arylamine |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group is generally required to stabilize the negative charge of the Meisenheimer intermediate and activate the ring towards nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com
In the case of this compound, the benzene (B151609) ring is substituted with two electron-donating methoxy (B1213986) groups and a weakly activating benzylamine group. These electron-donating groups increase the electron density of the aromatic ring, making it less electrophilic and thus disfavoring the standard SNAr addition-elimination mechanism. Therefore, nucleophilic aromatic substitution on this substrate is generally not a favorable or commonly employed transformation under typical SNAr conditions. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions and are less common for this type of substrate. wikipedia.org
Lithium-Halogen Exchange and Subsequent Reactions
Lithium-halogen exchange is a powerful organometallic reaction that converts an organic halide into an organolithium compound, which then acts as a potent nucleophile or strong base. wikipedia.org In the case of this compound, the bromine atom on the aromatic ring can be exchanged for a lithium atom, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. harvard.edu
The reaction proceeds via a nucleophilic attack on the bromine atom, forming a transient "ate-complex" intermediate. wikipedia.orgharvard.edu The rate of exchange is generally faster for aryl bromides than for chlorides and is significantly influenced by the stability of the resulting carbanion. wikipedia.org The presence of the two methoxy groups on the ring can influence the reaction rate and stability of the resulting organolithium species. princeton.edu The general transformation is shown below:
Reaction Scheme for Lithium-Halogen Exchange
(Image depicting the general transformation)
Once formed, the lithiated intermediate is a highly reactive species that can be trapped by a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence provides a versatile method for introducing a wide range of substituents at the C-3 position of the 4,5-dimethoxybenzylamine scaffold.
A process described for a closely related compound, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, illustrates this principle. In that synthesis, treatment with n-butyllithium at -60°C in THF effected the lithium-halogen exchange, and the resulting aryllithium species was used in a subsequent reaction. google.com This demonstrates the feasibility of this transformation on the 3-bromo-4,5-dimethoxyaryl core.
Table 1: Examples of Subsequent Reactions after Lithium-Halogen Exchange
| Electrophile | Resulting Product Class | Notes |
|---|---|---|
| Aldehydes/Ketones | Secondary/Tertiary Alcohols | Forms a new C-C bond. |
| Carbon Dioxide (CO₂) | Carboxylic Acids | Introduces a carboxyl group. |
| Alkyl Halides | Alkylated Arenes | Can be complicated by competing reactions. harvard.edu |
| Boronic Esters | Arylboronic Esters | Useful for subsequent Suzuki cross-coupling reactions. |
This methodology is a cornerstone of synthetic chemistry for creating complex aromatic molecules from simpler halogenated precursors. wikipedia.org
Reactivity of the Dimethoxyaryl Moiety
The reactivity of the benzene ring in this compound is heavily influenced by the electronic effects of its substituents: two electron-donating methoxy (-OCH₃) groups and one electron-withdrawing but ortho-, para-directing bromine (-Br) atom.
Electrophilic Aromatic Substitution (considering existing substituents)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. lumenlearning.comlibretexts.org The outcome of EAS on the this compound ring is determined by the cumulative directing effects of the existing substituents.
Methoxy Groups (-OCH₃): These are strong activating groups and are ortho-, para-directors due to their ability to donate electron density to the ring via resonance. The methoxy group at C-4 directs towards C-3 (blocked) and C-5 (blocked). The methoxy group at C-5 directs towards C-4 (blocked) and C-6.
Bromo Group (-Br): This is a deactivating group due to its inductive electron withdrawal but is also an ortho-, para-director because of resonance. The bromine at C-3 directs towards C-2 and C-4 (blocked).
Aminomethyl Group (-CH₂NH₂): This group is typically considered weakly activating and ortho-, para-directing. However, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the amine will be protonated to -CH₂NH₃⁺, which is a meta-directing deactivating group.
Considering these effects, the most probable sites for electrophilic attack are positions C-2 and C-6, which are ortho to one of the strongly activating methoxy groups. The C-6 position is particularly favored as it is ortho to the C-5 methoxy group and para to the C-2 position relative to the benzylamine group. The C-2 position is ortho to the C-3 bromine and the benzylamine group, which may introduce steric hindrance. Therefore, substitution is most likely to occur at the C-6 position.
Oxidative Transformations
The this compound molecule possesses sites susceptible to oxidative transformations. The primary amine of the benzylamine group can be oxidized to various functional groups, such as imines, oximes, or, with cleavage, the corresponding aldehyde (3-Bromo-4,5-dimethoxybenzaldehyde).
Furthermore, the electron-rich dimethoxyaryl ring can undergo oxidative processes. While methoxy groups are generally more robust than the corresponding hydroxy groups, related dihydroxy compounds like 3-bromo-4,5-dihydroxybenzaldehyde (B99904) have been studied for their antioxidant properties, which involve scavenging reactive oxygen species (ROS). nih.govnih.gov This suggests that the core aromatic structure can participate in redox chemistry. Under harsh oxidative conditions, cleavage of the methyl ethers to form the corresponding catechol (dihydroxy) derivative could occur, which would be highly susceptible to further oxidation. Such transformations can lead to the formation of quinone-like structures, especially if the bromine atom is first replaced. Studies on related compounds have shown that they can protect cells from oxidative damage, indicating the ring system's ability to be oxidized while quenching more harmful radicals. nih.gov
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. semanticscholar.org The structure of this compound, with its reactive primary amine, makes it an ideal candidate for various MCRs.
The primary amine can readily condense with an aldehyde or ketone to form an imine intermediate in situ. This imine can then be intercepted by a third component, such as an isocyanide (in the Ugi or Passerini reaction) or a nucleophile, to rapidly build molecular complexity.
For instance, in a Groebke-Blackburn-Bienaymè (GBB) three-component reaction, an aldehyde, an isocyanide, and an amidine-containing heterocycle react to form a fused heterocyclic system. rug.nl this compound could potentially serve as the amine component after condensation with an aldehyde, or more directly, its corresponding aldehyde (3-Bromo-4,5-dimethoxybenzaldehyde) could be a starting component. A study involving the multicomponent condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and acetone (B3395972) highlights the utility of substituted bromo-benzaldehydes in constructing complex heterocyclic frameworks. semanticscholar.org
Table 3: Hypothetical Multi-Component Reaction with a 3-Bromo-4,5-dimethoxy- Core
| MCR Type | Component 1 | Component 2 | Component 3 | Potential Product Scaffold |
|---|---|---|---|---|
| Ugi Reaction | This compound | An Aldehyde (e.g., Isobutyraldehyde) | An Isocyanide (e.g., tert-Butyl isocyanide) | α-Acylamino Amide |
| Biginelli-like Reaction | 3-Bromo-4,5-dimethoxybenzaldehyde | A β-ketoester (e.g., Ethyl acetoacetate) | Urea or Thiourea | Dihydropyrimidinone |
The ability to participate in such reactions makes this compound a valuable precursor for generating libraries of structurally diverse compounds for various research applications.
Applications in Complex Molecule Synthesis and Scaffold Development
Construction of Heterocyclic Systems
The unique substitution pattern of 3-bromo-4,5-dimethoxybenzylamine makes it an ideal starting material for the synthesis of various heterocyclic compounds. The amine functionality provides a nucleophilic center for cyclization reactions, while the bromine atom serves as a handle for cross-coupling reactions, and the methoxy (B1213986) groups influence the electronic properties and reactivity of the benzene (B151609) ring.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. csic.es The 3-bromo-4,5-dimethoxyphenyl scaffold is a key component in the synthesis of complex alkaloids like the lamellarins, which feature a pyrrolo[2,1-a]isoquinoline (B1256269) core. mdpi.comnih.gov Syntheses of lamellarin analogues often utilize precursors with this specific substitution pattern to construct the fused nitrogen-heterocyclic system. mdpi.com
The direct precursor, 2-(3-bromo-4,5-dimethoxyphenyl)acetonitrile, has been synthesized and serves as a versatile intermediate. nih.gov This acetonitrile (B52724) can be readily reduced to this compound, which can then undergo classical nitrogen-heterocycle forming reactions. For instance, a Pictet-Spengler reaction with an appropriate aldehyde would yield a tetrahydroisoquinoline, a foundational structure in many natural products. Similarly, Bischler-Napieralski-type cyclizations can be envisioned to form dihydroisoquinolines, which can be further elaborated.
A general approach for the construction of such heterocyclic systems involves the strategic coupling of substituted phenyl derivatives. The following table illustrates a representative reaction for the formation of a complex N-heterocyclic scaffold.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dihydropyrrolo[2,1-a]isoquinoline derivative | Vilsmeier reagent (POCl₃, DMF), followed by oxidation | Formylated Pyrrolo[2,1-a]isoquinoline | ~33% (over multiple steps) | mdpi.com |
While less documented for this specific molecule, the functional groups of this compound and its aldehyde precursor, 3-bromo-4,5-dimethoxybenzaldehyde, are amenable to the synthesis of oxygen- and sulfur-containing heterocycles. For example, the aldehyde can react with sulfur ylides (in the Corey-Chaykovsky reaction) to produce the corresponding epoxide (oxirane), a versatile three-membered oxygen heterocycle.
Furthermore, the benzylamine (B48309) itself can be a precursor for sulfur-containing rings. Reaction with carbon disulfide and subsequent cyclization with an α-halo ester is a standard route to afford rhodanine (B49660) derivatives (thiazolidinones), which are privileged scaffolds in medicinal chemistry. These established synthetic methodologies highlight the potential of the title compound in accessing a broader range of heterocyclic systems.
Role in the Synthesis of Analog Libraries
The development of new therapeutic agents often relies on the synthesis of analog libraries, where a core molecular scaffold is systematically modified to explore structure-activity relationships (SAR). The 3-bromo-4,5-dimethoxyphenyl moiety is an attractive scaffold for such libraries due to its demonstrated presence in bioactive molecules and the synthetic versatility of its functional groups. nih.govresearchgate.net
Researchers have designed and synthesized libraries of benzamide (B126) derivatives as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer. nih.govsemanticscholar.org In these studies, a core structure, often involving a dimethoxyaniline or a related amine, is coupled with various substituted benzoic acids to generate a library of compounds. The bromine atom can be introduced to modulate the compound's properties or to serve as a point for further diversification via cross-coupling reactions. nih.govnih.gov
The table below outlines the general approach used to create a library of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.
| Core Intermediate | Coupling Partner | Reagents & Conditions | Product Class | Reference |
|---|---|---|---|---|
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDC·HCl, Ethanol (B145695), 80 °C | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | semanticscholar.org |
This modular approach allows for the rapid generation of diverse analogues for biological screening, underscoring the role of the title compound's scaffold in medicinal chemistry research. csic.es
Precursor in Natural Product Synthesis and Analogues
The 3-bromo-4,5-dimethoxyphenyl unit is a key structural motif found in a number of naturally occurring compounds, particularly bromophenols isolated from marine sources. nih.govsemanticscholar.org The synthesis of these complex natural products and their derivatives often relies on building blocks that contain this specific substitution pattern.
A notable example is the synthesis of the natural product 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid and its derivatives. nih.gov The synthetic route commences with the preparation of substituted benzyl (B1604629) bromides and their conversion to the corresponding acetonitriles. Specifically, 2-(3-bromo-4,5-dimethoxyphenyl)acetonitrile is a key intermediate that can be further elaborated through bromination, hydrolysis, and demethylation to yield the target natural products. nih.gov The benzylamine itself can be considered a direct precursor to these acetic acid derivatives via oxidation and hydrolysis sequences.
The following table details a key transformation in the synthesis of a natural bromophenol derivative.
| Starting Material | Reaction | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid | Demethylation | BBr₃, CH₂Cl₂ | 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid | nih.gov |
The strategic use of 3-bromo-4,5-dimethoxy-substituted precursors is central to the successful total synthesis of these and other complex natural products, highlighting the importance of this building block in accessing biologically relevant chemical space. nih.gov
Contributions to Complex Organic Scaffold Construction
Beyond its role in synthesizing specific heterocycles and natural products, this compound is a valuable contributor to the construction of diverse and complex organic scaffolds. The interplay of its functional groups allows for sequential and orthogonal chemical modifications.
The bromine atom is particularly useful as a handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. rsc.org This enables the forging of new carbon-carbon and carbon-nitrogen bonds, effectively "stitching" the bromo-dimethoxyphenyl unit into larger, multi-component scaffolds. For example, the synthesis of lamellarin analogues often involves a Suzuki cross-coupling to attach another aryl group at the position of a halogen. mdpi.comnih.gov
The amine functionality can be readily converted into an amide, sulfonamide, or other functional groups, providing another vector for scaffold elaboration. semanticscholar.orgnih.gov This dual reactivity makes the compound a powerful linchpin in convergent synthetic strategies, where complex fragments are synthesized separately and then joined together. The construction of the pentacyclic framework of lamellarins and the diarylsulphonamide anti-cancer agents are prime examples where this scaffold is instrumental in building the final complex molecular architecture. mdpi.comnih.gov
Theoretical and Computational Investigations of 3 Bromo 4,5 Dimethoxybenzylamine
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule is fundamental to its chemical properties. In 3-bromo-4,5-dimethoxybenzylamine, the interplay between the electron-donating methoxy (B1213986) groups (-OCH₃), the electron-withdrawing bromine atom (-Br), and the aminomethyl group (-CH₂NH₂) on the benzene (B151609) ring dictates its electronic landscape.
Computational studies on similar substituted aromatic compounds, often employing Density Functional Theory (DFT), provide insights into the distribution of electron density and the nature of molecular orbitals. nih.govresearchgate.net For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.netnih.gov
The HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pairs of the oxygen atoms in the methoxy groups and the nitrogen atom of the aminomethyl group. The electron-donating nature of the methoxy groups increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would have a stabilizing effect on the surrounding molecular orbitals. The LUMO is likely to be a π* orbital of the aromatic system, with its energy level influenced by the substituents. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character. The hydrogen atoms of the amine group would exhibit positive potential (blue regions), highlighting their electrophilic character.
A summary of expected electronic properties is presented in Table 1.
| Property | Expected Characteristic | Influencing Factors |
| HOMO Energy | Relatively high | Electron-donating methoxy groups and aminomethyl group. |
| LUMO Energy | Lowered by substituent effects | Electron-withdrawing bromine atom. |
| HOMO-LUMO Gap | Moderate | Combined effects of electron-donating and withdrawing groups. |
| Electron Density | High on the aromatic ring, particularly at positions ortho and para to the methoxy groups. | Mesomeric effect of methoxy groups. |
| Nucleophilic Sites | Oxygen and nitrogen atoms. | Lone pairs of electrons. |
| Electrophilic Sites | Amine hydrogens, carbon atom attached to bromine. | Polarization of bonds. |
Conformational Analysis and Stereochemical Considerations
The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves determining the preferred spatial arrangement of its atoms. The key rotatable bonds are the C(aryl)-C(alkyl) bond and the C-N bond of the aminomethyl group.
Studies on benzylamine (B48309) and its derivatives have shown that the torsional angle between the plane of the aromatic ring and the C-C-N plane is a critical determinant of conformational stability. colostate.edu For many substituted benzylamines, a conformation where this torsional angle is approximately 90 degrees is found to be the most stable. colostate.edu This staggered conformation minimizes steric hindrance between the amino group and the ortho substituents on the benzene ring. In the case of this compound, the bromine atom at position 3 would influence the conformational preference.
Furthermore, the orientation of the amino group itself (the -NH₂ moiety) needs to be considered. Rotation around the C-N bond can lead to different conformers. Computational studies on similar molecules have identified anti and gauche conformers based on the orientation of the N-H bonds relative to the benzyl (B1604629) group. colostate.edu The presence of intramolecular hydrogen bonding between the amine hydrogens and the methoxy oxygen atoms could also play a role in stabilizing certain conformations, although this is less likely given the substitution pattern.
The stereochemistry of this compound is achiral as it does not possess a stereocenter. However, its derivatives, for instance, through reactions at the nitrogen atom, could become chiral.
A summary of the likely conformational preferences is provided in Table 2.
| Dihedral Angle | Expected Stable Conformation | Rationale |
| C(ortho)-C(ipso)-C(α)-N | ~90° (Staggered) | Minimization of steric interactions between the aminomethyl group and the ring substituents. colostate.edu |
| H-N-C(α)-C(ipso) | Multiple low-energy conformers (e.g., anti, gauche) | Low rotational barrier around the C-N bond. colostate.edu |
Reaction Mechanism Studies (e.g., transition state analysis for key transformations)
Understanding the reaction mechanisms involving this compound is crucial for its application in synthesis. Computational chemistry can model reaction pathways and identify transition states, providing insights into reaction kinetics and selectivity.
One important class of reactions for benzylamines is oxidation. The oxidation of substituted benzylamines has been shown to proceed via the transfer of a hydride ion from the amine to the oxidant, forming a carbocationic intermediate in the rate-determining step. ias.ac.in For this compound, the electron-donating dimethoxy groups would stabilize the resulting benzylic carbocation, facilitating the reaction. The bromine substituent, being electron-withdrawing, would have a counteracting effect. Computational transition state analysis could quantify these effects and predict the activation energy barrier for such a transformation.
Another relevant reaction is N-alkylation, where the benzylamine acts as a nucleophile. Studies on the nucleophilic substitution reactions of substituted benzylamines with electrophiles like benzyl bromide indicate an SN2-type mechanism. researchgate.net The rate of this reaction is sensitive to the electronic nature of the substituents on the benzylamine. Electron-donating groups enhance the nucleophilicity of the amine and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net
Three-component reactions involving benzylamines, such as those with diethyl phosphite (B83602) and triethyl orthoformate, have also been investigated. mdpi.com The course of these reactions is highly dependent on the substituents on the benzylamine ring. Computational modeling could help to elucidate the complex reaction network, including the formation of various intermediates and transition states, and explain the observed product distributions. mdpi.com
A hypothetical transition state for a key transformation is described in Table 3.
| Reaction Type | Key Transformation | Expected Transition State Characteristics |
| Oxidation | Hydride transfer from the α-carbon. | Elongated C-H bond at the α-position; developing positive charge on the α-carbon, stabilized by the dimethoxy groups. ias.ac.in |
| N-Alkylation (SN2) | Nucleophilic attack of the amine on an electrophile. | Formation of a new N-C bond and breaking of a C-leaving group bond; trigonal bipyramidal geometry at the electrophilic carbon. researchgate.net |
| Imination | Condensation with a carbonyl compound. | Formation of a carbinolamine intermediate followed by dehydration; transition state for water elimination would involve proton transfers. |
Computational Predictions of Reactivity and Selectivity
Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, for example, use calculated molecular descriptors to predict biological activity or chemical properties. nih.govnih.gov
Topological descriptors, which are numerical representations of molecular structure, have been used to predict the anticonvulsant activity of substituted benzylamines with high accuracy. nih.gov Such models could potentially be applied to this compound to estimate its biological properties.
Reactivity indices derived from DFT calculations, such as Fukui functions and dual descriptors, can predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. For this compound, these indices would likely confirm the nucleophilicity of the nitrogen atom and certain positions on the aromatic ring, as well as the electrophilicity of the amine hydrogens.
In reactions where multiple products can be formed, computational modeling can predict the selectivity by comparing the activation energies of the different reaction pathways. For example, in electrophilic aromatic substitution reactions, calculations could predict whether substitution is more likely to occur at the position ortho or para to the activating methoxy groups, taking into account the steric hindrance from the bromine and aminomethyl groups.
A summary of predictable reactivity and selectivity aspects is presented in Table 4.
| Aspect | Computational Approach | Predicted Outcome for this compound |
| General Reactivity | HOMO-LUMO gap analysis, Global reactivity indices (e.g., hardness, electrophilicity). | Moderately reactive due to the presence of both activating and deactivating groups. |
| Site Selectivity (Nucleophilic Attack) | Fukui functions, MEP analysis. | The nitrogen atom is the primary site for nucleophilic attack. |
| Site Selectivity (Electrophilic Aromatic Substitution) | Calculation of activation energies for different substitution positions. | Substitution likely favored at the C6 position (ortho to one methoxy and para to the other), depending on steric factors. |
| Biological Activity Prediction | QSAR modeling using topological and quantum chemical descriptors. | Potential for various biological activities based on models developed for similar benzylamines. nih.gov |
Emerging Research Frontiers and Future Directions
Development of Chemo- and Regioselective Transformations
The presence of multiple reactive sites in 3-Bromo-4,5-dimethoxybenzylamine—the amino group, the carbon-bromine bond, and the aromatic ring activated by methoxy (B1213986) groups—makes the development of chemo- and regioselective transformations a critical area of research. Selective reactions are essential for efficiently incorporating this building block into more complex molecules without the need for extensive protecting group strategies.
Future research will likely focus on the selective functionalization of each reactive site:
N-Functionalization: The primary amine group is a key site for modifications such as alkylation, acylation, and arylation. Chemo- and regioselective N-alkylation, for instance, is crucial for synthesizing secondary and tertiary amines, which are common moieties in pharmaceuticals. Research into selective mono-N-alkylation in the presence of the bromo- and methoxy-substituted ring is an important direction.
C-Br Functionalization: The bromine atom provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. A key challenge is to perform these transformations without affecting the other functional groups, particularly the amine. The development of catalytic systems that operate under mild conditions will be crucial for achieving high chemoselectivity.
Aromatic Ring Functionalization: The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. However, directing these substitutions to a specific position (regioselectivity) in the presence of the existing substituents requires careful control of reaction conditions and reagents.
The table below outlines potential selective transformations for this compound and the expected primary products.
| Reactive Site | Reaction Type | Potential Reagents | Expected Product Type |
| Amino Group | N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amine |
| Amino Group | N-Acylation | Acyl chlorides, Anhydrides | Amide |
| Amino Group | N-Arylation | Aryl halides, Pd or Cu catalyst | N-Aryl Benzylamine (B48309) |
| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl Derivative |
| C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Arylalkyne Derivative |
| C-Br Bond | Buchwald-Hartwig | Amine/Amide, Pd catalyst | Di- or Tri-arylamine Derivative |
| Aromatic Ring | Electrophilic Substitution | Nitrating/Sulfonating agents | Substituted Benzylamine |
The regioselectivity of these reactions is influenced by the electronic and steric effects of the substituents. researchgate.net For instance, in electrophilic aromatic substitution, the directing effects of the methoxy and benzylamine groups will compete, and understanding these effects is key to predictable synthesis.
Exploration of Novel Synthetic Utility
The synthetic potential of this compound lies in its use as a scaffold for constructing complex molecular architectures, particularly in medicinal chemistry and materials science. beilstein-journals.org Its structural features are reminiscent of motifs found in various biologically active compounds.
Heterocyclic Synthesis: Substituted benzylamines are valuable precursors for a wide range of nitrogen-containing heterocycles. nih.govmdpi.com For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyridines, pyrimidines, or other heterocyclic systems. The bromo- and dimethoxy-substituents can be used to tune the electronic properties and biological activity of the final products. The synthesis of 2-substituted benzothiazole (B30560) derivatives containing a benzylamine moiety has been explored for their monoamine oxidase inhibitory activity. nih.gov
Scaffold for Drug Discovery: The 3-bromo-4,5-dimethoxy-substituted phenyl ring is a feature in some compounds designed as enzyme inhibitors or receptor ligands. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been investigated as FGFR1 inhibitors. google.com this compound can serve as a key building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its utility as a precursor for antitubercular agents has also been suggested. openmedicinalchemistryjournal.com
Intermediate in Total Synthesis: In the synthesis of complex natural products or pharmaceutical agents, this benzylamine could serve as a crucial intermediate. The synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure, involves a 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) intermediate, highlighting the relevance of this substitution pattern. google.comgoogle.com
The following table presents potential classes of compounds that could be synthesized from this compound and their potential applications.
| Compound Class | Synthetic Strategy | Potential Application |
| Substituted Isoquinolines | Pictet-Spengler or Bischler-Napieralski reaction | Medicinal Chemistry (e.g., enzyme inhibitors) |
| Benzodiazepines | Condensation with 2-aminobenzophenones | CNS-active agents |
| Pyrroles/Indoles | Paal-Knorr or Fischer indole (B1671886) synthesis | Biologically active heterocycles |
| Cross-coupled Products | Suzuki, Sonogashira, or Heck reactions | Advanced Materials, Agrochemicals |
Integration into Flow Chemistry and Automation Platforms
Modern organic synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. researchgate.netacs.org The integration of the synthesis and derivatization of this compound into such platforms represents a significant area for future development.
Continuous Flow Synthesis: The synthesis of the precursor aldehyde and its subsequent reductive amination to the benzylamine can be adapted to a continuous flow setup. mdpi.comdurham.ac.uk Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. acs.org The handling of hazardous reagents, if any, is also safer in a closed flow system. The synthesis of N-benzylhydroxylamine hydrochloride, a related compound, has been successfully optimized using continuous synthesis technology. mdpi.com
Automated Synthesis and High-Throughput Screening: Automated platforms can be employed to rapidly generate a library of derivatives from this compound by systematically varying the reaction partners in N-functionalization or cross-coupling reactions. researchgate.net This approach, coupled with high-throughput screening, can accelerate the discovery of new compounds with desired properties. Automated synthesis can significantly shorten reaction times and reduce costs in pharmaceutical compound synthesis. researchgate.net
The table below summarizes the potential advantages of using flow chemistry and automation for reactions involving this compound.
| Technology | Key Advantages |
| Flow Chemistry | Enhanced safety, better heat and mass transfer, improved reproducibility, easier scale-up. acs.org |
| Automation | High-throughput synthesis, rapid reaction optimization, reduced manual labor, generation of large compound libraries. researchgate.net |
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms involving this compound is fundamental for controlling reactivity and selectivity. Advanced experimental and computational techniques can provide deep insights into the underlying reaction pathways.
Computational Studies: Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insights into reaction barriers and the origins of chemo- and regioselectivity. mdpi.com For example, computational studies can help to predict the most likely site for electrophilic attack on the aromatic ring or the preferred conformation of intermediates in asymmetric reactions. Mechanistic studies on the oxidation of substituted benzylamines have proposed a hydride-ion transfer in the rate-determining step. ias.ac.in
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can help to elucidate the reaction order, rate-determining steps, and the influence of various catalysts and reaction conditions. Such studies have been performed on the oxidation of substituted benzylamines. ias.ac.in
Spectroscopic Analysis of Intermediates: Techniques such as in-situ NMR and IR spectroscopy can be employed to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms. For example, the lithiation of a related N-Boc-benzylamine has been studied using NMR spectroscopy to characterize the organolithium intermediates. acs.orgacs.org
Future mechanistic studies will be crucial for the rational design of new synthetic methods and for optimizing existing ones to achieve higher efficiency and selectivity in the derivatization of this compound.
Q & A
Basic Questions
Q. What synthetic routes are recommended for 3-Bromo-4,5-dimethoxybenzylamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with bromination of 4,5-dimethoxybenzylamine derivatives using electrophilic aromatic substitution. Optimize by controlling temperature (e.g., 0–5°C for bromine addition) and using catalysts like FeBr₃. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor purity via TLC or HPLC .
- Data Considerations : Yield improvements (e.g., 60%→80%) are achievable by slow reagent addition and inert atmospheres (N₂/Ar) to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral data inconsistencies be resolved?
- Methodology : Use GC-MS to confirm molecular weight and fragmentation patterns (e.g., loss of Br or methoxy groups). NMR (¹H/¹³C) resolves structural ambiguities: methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substituents. Cross-validate with FT-IR (C-Br stretch ~550–600 cm⁻¹) .
- Conflict Resolution : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or deuterated solvent swaps (CDCl₃ vs. DMSO-d₆).
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
